molecular formula C17H11ClN8O B14121778 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one CAS No. 1158191-66-2

9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B14121778
CAS No.: 1158191-66-2
M. Wt: 378.8 g/mol
InChI Key: UQRICGZAYLVZGJ-UHFFFAOYSA-N
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Description

The compound 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic molecule featuring a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .

Scientific Research Applications

9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

Compared to similar compounds, 9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibits unique structural features that enhance its binding affinity and specificity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

1158191-66-2

Molecular Formula

C17H11ClN8O

Molecular Weight

378.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-5-methyl-11-(1,2,4-triazol-4-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C17H11ClN8O/c1-10-21-17-22-13-6-7-25(24-8-19-20-9-24)16(27)14(13)15(26(17)23-10)11-2-4-12(18)5-3-11/h2-9H,1H3

InChI Key

UQRICGZAYLVZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)N4C=NN=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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